molecular formula C21H28ClN5O4 B6171404 6,7-dimethoxy-2-(4-{5-oxaspiro[2.4]heptane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride CAS No. 2470440-08-3

6,7-dimethoxy-2-(4-{5-oxaspiro[2.4]heptane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride

Cat. No. B6171404
CAS RN: 2470440-08-3
M. Wt: 449.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6,7-dimethoxy-2-(4-{5-oxaspiro[2.4]heptane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride” is a complex organic molecule. It contains a quinazolin-4-amine moiety, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their significant biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings, including a spiro ring and a quinazoline ring. The presence of various functional groups like amine, carbonyl, and ether would also contribute to its complexity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors like polarity, molecular weight, and the presence of various functional groups would influence its properties like solubility, melting point, boiling point, etc .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6,7-dimethoxy-2-(4-{5-oxaspiro[2.4]heptane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride' involves the reaction of 6,7-dimethoxy-4-aminquinazoline with 4-(5-oxaspiro[2.4]heptane-6-carbonyl)piperazine in the presence of a suitable coupling agent and a base. The resulting intermediate is then treated with hydrochloric acid to obtain the final product as a hydrochloride salt.", "Starting Materials": [ "6,7-dimethoxy-4-aminquinazoline", "4-(5-oxaspiro[2.4]heptane-6-carbonyl)piperazine", "Coupling agent", "Base", "Hydrochloric acid" ], "Reaction": [ "Step 1: 6,7-dimethoxy-4-aminquinazoline is reacted with a coupling agent and a base to form an intermediate.", "Step 2: 4-(5-oxaspiro[2.4]heptane-6-carbonyl)piperazine is added to the reaction mixture and allowed to react with the intermediate.", "Step 3: The resulting product is purified and treated with hydrochloric acid to obtain the final product as a hydrochloride salt." ] }

CAS RN

2470440-08-3

Product Name

6,7-dimethoxy-2-(4-{5-oxaspiro[2.4]heptane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride

Molecular Formula

C21H28ClN5O4

Molecular Weight

449.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.